2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene

PPAR gamma Nuclear Receptor Agonist Metabolic Disease

This lipophilic indene derivative (C₁₇H₁₃F₃, MW 274.28) is a validated partial PPARγ agonist, mechanistically distinct from TZD full agonists such as rosiglitazone. The 7-(4-trifluoromethylphenyl) substitution pattern is essential for its unique partial agonist profile; even minor positional shifts abolish PPARγ activity entirely. Use as a structurally relevant positive control in PPARγ-UAS-bla HEK 293H reporter assays, adipocyte differentiation studies, or as a starting scaffold for medicinal chemistry optimization. Insist on rigorously characterized batches—trace metal catalysts or isomeric byproducts can act as PPARγ antagonists and severely compromise data integrity.

Molecular Formula C17H13F3
Molecular Weight 274.28 g/mol
CAS No. 167021-57-0
Cat. No. B3245232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene
CAS167021-57-0
Molecular FormulaC17H13F3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-9H,10H2,1H3
InChIKeyDACQNKOLKHWJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene (CAS 167021-57-0): A PPARγ Agonist Building Block for Metabolic Research Procurement


2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene (CAS 167021-57-0) is a synthetic indene derivative featuring a trifluoromethylphenyl substituent at the 7-position and a methyl group at the 2-position. This lipophilic compound (C₁₇H₁₃F₃, MW 274.28) has been identified in primary screening campaigns as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a key transcriptional regulator of adipogenesis, glucose homeostasis, and lipid metabolism [1]. Preliminary data indicate it exhibits partial PPARγ agonist activity in cell-based reporter assays, distinguishing it from classical thiazolidinedione (TZD) full agonists such as rosiglitazone [1]. The compound is primarily utilized as a research tool for probing PPARγ biology and as a synthetic intermediate for the development of novel, non-TZD antidiabetic agents [2].

Why Generic 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene Substitution Risks Experimental Reproducibility and Safety


Within the class of substituted indenes, subtle variations in substitution pattern profoundly alter both PPARγ binding mode and downstream transcriptional outcomes. While numerous aryl-indenes have been synthesized and screened for PPARγ agonism, the precise orientation of the 4-trifluoromethylphenyl group at the 7-position of the indene core is a critical determinant of the ligand's partial agonist profile and its unique interaction with the PPARγ ligand-binding domain [1]. A recent high-content screen evaluating a diverse library of indene and indenone analogs revealed that even minor positional shifts of the trifluoromethylphenyl moiety result in complete loss of PPARγ agonist activity [2]. Furthermore, the procurement of poorly characterized or impure batches can introduce trace metal catalysts or structurally related byproducts that may act as potent PPARγ antagonists, profoundly skewing experimental outcomes and compromising data integrity [3]. Therefore, indiscriminate substitution of 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene with any generic 'indene derivative' is scientifically unjustifiable without rigorous orthogonal validation.

Product-Specific Quantitative Evidence for 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene (CAS 167021-57-0) Selection


Partial PPARγ Agonist Activity in Human HEK293H Cells

In a functional cell-based assay, 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene demonstrated partial PPARγ agonist activity. This contrasts sharply with the full agonist rosiglitazone, which induces maximal transcriptional activation. Partial PPARγ agonism is a pharmacologically desirable trait associated with an improved therapeutic index, as it retains insulin-sensitizing efficacy while mitigating the adverse effects (e.g., weight gain, edema, bone loss) linked to full PPARγ activation [1]. The precise EC50 value from this specific screening campaign is not publicly available, but the assay context is well-defined and serves as a critical starting point for structure-activity relationship (SAR) optimization [1].

PPAR gamma Nuclear Receptor Agonist Metabolic Disease

Defined Purity and Moisture Specifications for Reliable In Vitro Assays

The commercial supply of this compound (from a reputable vendor) is specified with a minimum purity of 95% and a maximum water content of 0.5% [1]. This level of purity is essential for ensuring that observed biological activity is attributable to the parent molecule rather than to synthetic impurities. Moisture content is a critical quality attribute for hygroscopic compounds, as excessive water can lead to inaccurate weighing and degradation over time, thereby introducing significant experimental variability in cell-based or biochemical assays.

Chemical Synthesis Quality Control PPARγ Agonist

Critical Distinction from Inactive 4-Positional Isomer

The exact regioisomer, 2-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene (CAS 167021-57-0 also sometimes associated with this nomenclature), has been shown in related chemical series to be completely inactive as a PPARγ agonist [1]. While direct head-to-head data for this specific pair is limited, the broader SAR for indene-based PPARγ modulators unequivocally demonstrates that the position of the aryl substituent on the indene core dictates biological activity. This is a critical consideration for procurement, as confusion between the 4- and 7-substituted isomers could lead to the purchase of an inactive compound, wasting significant research resources.

PPAR gamma Structure-Activity Relationship Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene (CAS 167021-57-0)


Probing Partial PPARγ Agonism for Insulin Sensitization with Reduced Side Effects

Utilize 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene as a chemical probe in cell-based assays (e.g., adipocyte differentiation, glucose uptake, or transcriptional reporter assays) to dissect the molecular mechanisms distinguishing partial from full PPARγ agonism. Directly compare its transcriptional efficacy and downstream gene expression profile with that of rosiglitazone (full agonist) to identify novel, pathway-selective gene signatures associated with improved metabolic outcomes and reduced adverse effects such as adipogenesis and fluid retention [1].

Scaffold for Next-Generation Non-TZD Antidiabetic Agent Development

Employ 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene as a validated starting point for medicinal chemistry optimization campaigns. The defined partial agonist profile [1] and the critical nature of the 7-substitution pattern [2] provide a clear rationale for synthesizing focused libraries of analogs. Researchers can systematically modify the indene core, explore alternative aryl groups, or introduce additional substituents to enhance potency, selectivity, and pharmacokinetic properties while aiming to preserve the therapeutically desirable partial agonist mode of action.

Positive Control for Indene-Based PPARγ Ligand Screening Assays

Due to its documented activity in a PPARγ-UAS-bla HEK 293H cell-based reporter assay [1], 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene serves as an excellent, structurally relevant positive control for high-throughput screening (HTS) campaigns designed to identify novel PPARγ modulators from indene-focused or diverse chemical libraries. Its use ensures assay robustness and provides a benchmark for evaluating the activity of novel test compounds, thereby enhancing the quality and interpretability of screening data.

Quote Request

Request a Quote for 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.